4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid
Overview
Description
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid is a compound that features a piperazine ring substituted with an ethyl group and a butynoic acid moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions and the use of continuous flow reactors to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted piperazines and butynoic acid derivatives .
Scientific Research Applications
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid involves its interaction with various molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler structure with similar biological activities.
Piperidine: Another nitrogen-containing heterocycle with comparable uses in medicinal chemistry.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in similar applications.
Uniqueness
4-(4-ethylpiperazin-1-yl)but-2-ynoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a butynoic acid moiety makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)but-2-ynoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-2-11-6-8-12(9-7-11)5-3-4-10(13)14/h2,5-9H2,1H3,(H,13,14) |
InChI Key |
FXEYQKOCRWZYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC#CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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